molecular formula C9H4ClF3N2 B1312914 5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890301-88-9

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No. B1312914
M. Wt: 232.59 g/mol
InChI Key: YLBIPYOXHRQCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylpyridines are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of trifluoromethylpyridines often involves the use of a trifluoromethyl-containing group . The exact method of synthesis can vary depending on the specific compound and the desired properties .


Molecular Structure Analysis

The molecular structure of trifluoromethylpyridines typically includes a pyridine ring with a trifluoromethyl group attached . The exact structure can vary depending on the specific compound .


Chemical Reactions Analysis

Trifluoromethylpyridines can undergo a variety of chemical reactions, depending on the specific compound and the conditions . The unique physicochemical properties of the fluorine atom and the pyridine moiety can influence the types of reactions that occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoromethylpyridines can vary depending on the specific compound . These properties can include things like density, boiling point, and refractive index .

Scientific Research Applications

Agrochemical Industry

Field : Agrochemical Industry

Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

Results : The major outcome is the protection of crops from various pests .

Pharmaceutical Industry

Field : Pharmaceutical Industry

Application : Several TFMP derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Methods of Application : One example is the synthesis of tipranavir using a chiral auxiliary . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .

Results : The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis of Fluorinated Pyridines

Field : Organic Chemistry

Application : The synthesis of fluorinated pyridines is a topic of interest in organic chemistry . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .

Methods of Application : One example is the reaction of 2,3,5-trichloropyridine with KF in DMF, which proceeds during 6 h at 150 С to give 5-chloro-2,3-difluoropyridine .

Results : The synthesis of fluorinated pyridines is an important research topic due to their interesting and unusual physical, chemical, and biological properties .

Use in Radiobiology

Field : Radiobiology

Application : F 18-substituted pyridines present a special interest as potential imaging agents for various biological applications .

Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

Results : The major outcome is the potential use of F 18-substituted pyridines as imaging agents .

Synthesis of New Fluorinated Pyridines

Field : Organic Chemistry

Application : The synthesis of new fluorinated pyridines is an area of interest in organic chemistry . For instance, a new fluorinated pyridine, 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine, was synthesized .

Methods of Application : The Suzuki coupling reaction of 5-fluoro-6-methylpyridin-2-ylboronic acid with 4-chloro-2-iodo-1-(trifluoromethyl)benzene in the presence of dikis and K2CO3 produced the new compound .

Results : The structure of the newly synthesized compound was confirmed by IR, 1H-NMR, 13C-NMR, LC-MS, and CHN analysis .

Use in Clinical Trials

Field : Pharmaceutical Industry

Application : Even though only five trifluoromethylpyridine (TFMP) compounds have so far been approved for use as pharmaceuticals (such as antivirals or antitumor agents), a large number of compounds containing the TFMP sub-structure are currently undergoing clinical trials .

Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

Results : The major outcome is the potential use of these compounds in the treatment of various diseases .

Safety And Hazards

The safety and hazards associated with trifluoromethylpyridines can vary depending on the specific compound. It’s important to refer to the safety data sheet for the specific compound for detailed information .

Future Directions

Trifluoromethylpyridines are currently used in a variety of applications, and it is expected that many novel applications will be discovered in the future . Ongoing research is focused on developing new synthesis methods and exploring new applications .

properties

IUPAC Name

5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF3N2/c10-8-5-1-2-7(9(11,12)13)15-6(5)3-4-14-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBIPYOXHRQCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=NC=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470616
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(trifluoromethyl)-1,6-naphthyridine

CAS RN

890301-88-9
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(trifluoromethyl)-1,6-naphthyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AN DICARBOXIMIDES, S SOLVATOCHROMISM - core.ac.uk
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 2 core.ac.uk
R Greiner - 2017 - edoc.ub.uni-muenchen.de
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 0 edoc.ub.uni-muenchen.de

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